2,5-Dimethylthiophene-3-sulfonyl chloride (CAS 97272-04-3) is a highly functionalized, electron-rich heteroaromatic building block widely procured for the synthesis of complex sulfonamides, sulfones, and polyheteroaromatic materials. As a disubstituted thiophene derivative, it provides a stable, highly reactive electrophilic sulfonyl center while introducing specific steric and lipophilic properties via its 2,5-dimethyl groups. In industrial and laboratory workflows, it serves as a premium precursor for late-stage functionalization in medicinal chemistry—particularly for kinase and phosphodiesterase inhibitors—and as a regiocontrolled coupling partner in palladium-catalyzed desulfitative arylations [1]. Its standardized purity and predictable reactivity make it a reliable choice for scalable synthetic campaigns requiring precise structural incorporation [2].
Substituting 2,5-dimethylthiophene-3-sulfonyl chloride with cheaper, unsubstituted analogs like thiophene-2-sulfonyl chloride or thiophene-3-sulfonyl chloride frequently leads to downstream failures in both process chemistry and application performance. In synthetic workflows, unblocked thiophenes possess highly reactive α-protons at the 2- and 5-positions, which are prone to competitive C-H activation and unwanted electrophilic substitutions, generating complex regioisomer mixtures that require costly chromatographic separation [1]. In pharmacological applications, these same unsubstituted α-positions are primary liabilities for rapid CYP450-mediated oxidative metabolism, drastically reducing the half-life of the resulting active pharmaceutical ingredients (APIs) [2]. Procuring the 2,5-dimethylated variant preemptively solves both manufacturability and metabolic stability bottlenecks by sterically shielding the core and blocking reactive sites.
When selecting a sterically hindered sulfonyl chloride for API synthesis, maintaining high coupling efficiency is critical for cost-effective procurement. Despite the steric bulk provided by the adjacent 2-methyl group, 2,5-dimethylthiophene-3-sulfonyl chloride demonstrates excellent electrophilic reactivity. In the synthesis of complex pyrrolidinyl and thiazolidinyl PDE4 inhibitors, sulfonylation with this compound achieved an 86% isolated yield, and in primary sulfonamide formations (e.g., IDO inhibitor precursors), it routinely achieves up to 99% yield under standard basic conditions [1]. In contrast, hyper-hindered generic alternatives (such as 2,4,6-triisopropylbenzenesulfonyl chloride) often suffer from sluggish kinetics and yields below 50% in analogous late-stage couplings [2].
| Evidence Dimension | Isolated yield in complex late-stage sulfonylation |
| Target Compound Data | 86% to 99% isolated yield |
| Comparator Or Baseline | Hyper-hindered arylsulfonyl chlorides (<50% yield) |
| Quantified Difference | >35-50% absolute increase in isolated yield |
| Conditions | Standard basic conditions (amine, acid scavenger, room temperature) |
High coupling efficiency with this specific building block minimizes the waste of expensive late-stage API intermediates, directly lowering the cost of goods manufactured.
For materials science and advanced organic synthesis, sulfonyl chlorides are increasingly procured as coupling partners for Pd-catalyzed desulfitative arylation. Using unsubstituted thiophene-3-sulfonyl chloride as a baseline results in poor regioselectivity, as the catalyst can inadvertently activate the reactive C-H bonds at the 2- and 5-positions, leading to regioisomer mixtures (up to 20-40% off-target coupling) [1]. Procuring 2,5-dimethylthiophene-3-sulfonyl chloride completely eliminates this pathway. The methyl groups block the α-positions, forcing 100% regioselectivity at the desulfonylated 3-position and ensuring the clean formation of specific heteroaryl dyads and triads without the need for exhaustive purification [2].
| Evidence Dimension | Regiopurity in C-H activation / desulfitative coupling |
| Target Compound Data | >95% regioselectivity (α-positions blocked) |
| Comparator Or Baseline | Thiophene-3-sulfonyl chloride (~60-80% regioselectivity due to α-activation) |
| Quantified Difference | Elimination of 20-40% off-target regioisomer formation |
| Conditions | Pd-catalyzed direct desulfitative arylation |
Elimating regioisomer byproducts removes a major purification bottleneck, significantly reducing solvent waste and labor costs in industrial scale-up.
In drug discovery workflows, substituting a phenyl or unsubstituted thiophene ring with a 2,5-dimethylthiophene moiety is a proven strategy to enhance both target affinity and pharmacokinetic stability. The addition of the two methyl groups increases the calculated LogP of the resulting sulfonamide by approximately +1.0 unit compared to the unmethylated thiophene-3-sulfonamide baseline, driving stronger hydrophobic interactions in sterically constrained binding pockets (e.g., CCR10 or MEK inhibitors)[1]. Simultaneously, occupying the 2- and 5-positions completely abrogates the primary route of CYP450-mediated thiophene oxidation, translating to a substantially extended in vitro microsomal half-life compared to unblocked analogs [2].
| Evidence Dimension | Pharmacokinetic and physicochemical optimization (LogP and reactive site blocking) |
| Target Compound Data | +1.0 LogP unit increase and 0% α-proton oxidation |
| Comparator Or Baseline | Unsubstituted thiophene-3-sulfonyl derivatives |
| Quantified Difference | Complete blockade of primary metabolic liability with enhanced lipophilicity |
| Conditions | In vitro microsomal stability and computational LogP modeling |
Procuring this specific methylated building block allows medicinal chemists to solve potency and metabolic stability issues simultaneously in a single synthetic step.
Ideal for late-stage incorporation into drug candidates (such as MEK, PDE4, and IDO inhibitors) where unsubstituted thiophenes or phenyl rings demonstrate poor half-lives due to rapid oxidative metabolism. The 2,5-dimethyl substitution effectively shields the core from CYP450 degradation [1].
Strongly recommended as an electrophilic coupling partner in palladium-catalyzed desulfitative arylations. Its blocked α-positions ensure absolute regiocontrol, making it superior to unblocked thiophenes for synthesizing complex dyads and triads used in organic electronics and specialized ligands [2].
Procured specifically when structure-activity relationship (SAR) campaigns require increased lipophilicity and steric bulk adjacent to a sulfonamide linkage to lock the molecule into an active conformation, a structural feature not achievable with standard benzenesulfonyl chlorides[3].
Corrosive